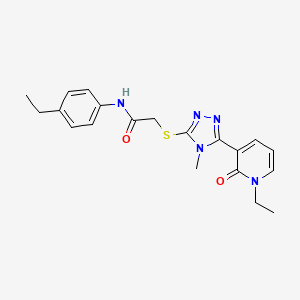![molecular formula C9H10N2O4 B2568703 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid CAS No. 861792-86-1](/img/structure/B2568703.png)
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid is an organic compound with the molecular formula C9H10N2O4 It is known for its unique structure, which includes an aminocarbonyl group and a methoxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with an aminocarbonyl compound under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminocarbonyl group and the benzoic acid moiety. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[(Aminocarbonyl)amino]-4-hydroxybenzoic acid.
Reduction: 3-[(Amino)amino]-4-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-4-methoxybenzoic acid: Lacks the aminocarbonyl group, making it less versatile in certain chemical reactions.
4-Methoxybenzoic acid: Does not contain the aminocarbonyl group, limiting its biological activity.
3-[(Aminocarbonyl)amino]-benzoic acid: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid is unique due to the presence of both the aminocarbonyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-(carbamoylamino)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-7-3-2-5(8(12)13)4-6(7)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBRYRKAEGNLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-methoxypropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568621.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B2568627.png)
![3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one](/img/structure/B2568628.png)
![N-(3-methylbutyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2568630.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2568637.png)
![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

